molecular formula C9H10O B2946104 Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-one CAS No. 24770-83-0

Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-one

Cat. No.: B2946104
CAS No.: 24770-83-0
M. Wt: 134.178
InChI Key: MJNSCGVCUOPNSW-UHFFFAOYSA-N
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Description

Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-one (molecular formula: C₉H₁₂O) is a strained polycyclic compound featuring a bicyclo[2.2.1]hept-5-ene framework fused via a spiro junction to a cyclopropane ring, with a ketone group at position 2 (Figure 1). Its unique architecture confers high steric strain and reactivity, making it a valuable intermediate in synthetic chemistry and drug discovery . Key properties include:

  • Molecular weight: 136.19 g/mol (C₉H₁₂O).
  • Stereochemistry: Contains two defined stereocenters, influencing its conformational rigidity .
  • Synthetic utility: Used in rhodium-catalyzed dimerization reactions to generate octa- and nonacyclic hydrocarbons .

Properties

IUPAC Name

spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c10-8-5-6-1-2-7(8)9(6)3-4-9/h1-2,6-7H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNSCGVCUOPNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3CC(=O)C2C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-one typically involves the cyclopropanation of a suitable bicyclo[2.2.1]heptene derivative. One common method is the reaction of bicyclo[2.2.1]hept-5-ene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. This reaction proceeds via a carbene intermediate, which inserts into the double bond of the bicyclo[2.2.1]heptene to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions, such as hydrogenation, can convert the compound into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, especially under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogenating agents, strong acids or bases.

Major Products

The major products of these reactions include various oxidized, reduced, or substituted derivatives of the original spirocyclic compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-one involves its interaction with molecular targets through its strained ring system. The rigidity and unique geometry of the compound allow it to fit into specific binding sites of enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Spiro Rings or Bicyclic Frameworks

Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]
  • Molecular formula : C₉H₁₄.
  • Key differences : Lacks the ketone group and the bicycloheptene double bond.
  • Properties : Lower polarity (logP = 2.59), boiling point 67°C at 60 mmHg. Used in gas-phase ionization studies (ionization energy = 9.45 eV) .
Dimethyl Spiro[bicyclo[2.2.1]hept-2-ene-7,1'-cyclopropane]dicarboxylate (7g)
  • Structure : Includes ester groups at positions 5 and 4.
  • Synthesis : Photochemical intramolecular cyclopropanation yields 18% product.
  • NMR data : Distinct ¹H NMR signals at δ 1.58 (dddd, J = 13.2, 10.2, 8.4, 4.8 Hz) for cyclopropane protons, differing from the target compound’s ketone-related deshielding .
3-Methoxycarbonylspiro[...]-2-carboxylic Acid
  • Molecular formula : C₁₂H₁₄O₄.
  • Key differences : Carboxylic acid and ester substituents enhance polarity (predicted pKa = 4.21) and solubility.
  • Applications : High-purity (NLT 97%) batches are used in pharmaceutical R&D .

Functional Group Variations

Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2,3-dicarboxylic Acid
  • Structure : Dual carboxylic acid groups replace the ketone.
  • Properties : Higher molecular weight (222.24 g/mol) and boiling point (369.7°C predicted) due to hydrogen bonding .
Spiro[bicyclo[2.2.1]heptane-2,1'-cyclobutane]-3',3'-dicarboxylic Acid
  • Key differences : Cyclobutane spiro ring increases ring strain (109.5° angles) versus cyclopropane (60°).
  • Synthetic relevance : Demonstrates altered reactivity in Diels-Alder reactions .
Aminopyridine-Containing Spiro Derivatives (B1-B7)
  • Structure : Piperidine-to-cyclopropane substitution in spiro[indoline-3,4-piperidine] derivatives.
  • Activity : Compounds B1-B7 show moderate EGFR/HER2 inhibition (IC₅₀ = 0.1–1.2 µM), highlighting cyclopropane’s role in enhancing kinase selectivity .
Dicyclopropanated 5-Vinyl-2-Norbornene (dcpVNB)
  • Structure: Norbornane core with two cyclopropane rings.
  • Genotoxicity: Induces DNA damage via ROS generation, unlike the target compound, which lacks conjugated alkylating groups .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) logP
Target compound C₉H₁₂O 136.19 Ketone N/A 1.52
Spiro[bicyclo...]dicarboxylate (7g) C₂₀H₂₀O₄ 324.37 Ester N/A 2.81
3-Methoxycarbonylspiro[...]-2-carboxylic acid C₁₂H₁₄O₄ 222.24 Ester, carboxylic acid 369.7 (predicted) 1.34
Spiro[bicyclo...]cyclobutane dicarboxylic acid C₁₁H₁₄O₄ 234.23 Carboxylic acid N/A 1.98

Biological Activity

Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-one is an intriguing organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. Its rigid and strained ring system allows for specific interactions with biological targets, making it a candidate for further research into its pharmacological properties.

  • Molecular Formula: C9H8O
  • Molecular Weight: 148.1586 g/mol
  • CAS Registry Number: 60526-40-1

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules due to its structural rigidity. The compound's unique geometry facilitates binding to specific enzymes or receptors, potentially leading to enzyme inhibition or modulation of receptor activity.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.

Enzyme Inhibition

One of the notable biological activities of this compound is its role as an enzyme inhibitor. For instance, studies have explored its impact on fatty acid amide hydrolase (FAAH), where it demonstrated significant inhibitory effects, with an IC50 value indicating potent activity . This inhibition has implications for pain management and anxiety disorders.

CompoundTarget EnzymeIC50 (nM)
This compoundFAAH63

Study on Antimicrobial Activity

In a controlled study assessing the antimicrobial efficacy of this compound against various bacterial strains, the compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This study highlights its potential as a lead compound for developing new antimicrobial agents.

Study on Enzyme Inhibition

A detailed investigation into the structure-activity relationship (SAR) of derivatives of this compound revealed that modifications at specific positions significantly enhanced FAAH inhibition potency. The study identified key molecular features that contribute to binding affinity and inhibitory action .

Comparison with Other Compounds

This compound can be compared with other spirocyclic compounds known for their biological activities:

Compound NameStructure TypeNotable Activity
Spiro[cyclopropane-1,2’-steroids]SteroidalAnti-inflammatory
Bicyclo[2.2.1]heptane derivativesBicyclicAnticancer

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